N-(3-bromophenyl)sulfonyl-2,4-dichlorobenzamide
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Overview
Description
N-(3-bromophenyl)sulfonyl-2,4-dichlorobenzamide is a chemical compound with the molecular formula C13H8BrCl2NO3S It is a benzamide derivative that features both bromine and chlorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)sulfonyl-2,4-dichlorobenzamide typically involves the condensation of 3-bromobenzenesulfonyl chloride with 2,4-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)sulfonyl-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-bromophenyl)sulfonyl-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biomolecule-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)sulfonyl-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
N-(3-bromophenyl)sulfonyl-2,4-dichlorobenzamide is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications, offering distinct properties compared to other benzamide derivatives.
Properties
CAS No. |
477843-37-1 |
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Molecular Formula |
C13H8BrCl2NO3S |
Molecular Weight |
409.1 g/mol |
IUPAC Name |
N-(3-bromophenyl)sulfonyl-2,4-dichlorobenzamide |
InChI |
InChI=1S/C13H8BrCl2NO3S/c14-8-2-1-3-10(6-8)21(19,20)17-13(18)11-5-4-9(15)7-12(11)16/h1-7H,(H,17,18) |
InChI Key |
NTPDQTIWAODSAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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